molecular formula C12H12N4 B7575521 3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile

3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile

Cat. No. B7575521
M. Wt: 212.25 g/mol
InChI Key: FUSDWJVAXPRWCQ-UHFFFAOYSA-N
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Description

3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile, commonly known as P5MAMBN, is a chemical compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. This compound is a selective antagonist of the G protein-coupled receptor, GPR35, which has been implicated in various physiological and pathological processes. P5MAMBN has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied.

Mechanism of Action

P5MAMBN acts as a selective antagonist of GPR35, a G protein-coupled receptor that is widely expressed in various tissues and cell types. GPR35 has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. P5MAMBN binds to GPR35 and inhibits its downstream signaling, leading to a decrease in pro-inflammatory cytokine production and pain behavior, as well as inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that P5MAMBN can inhibit GPR35-mediated signaling, leading to a decrease in pro-inflammatory cytokine production and pain behavior in animal models. P5MAMBN has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. These effects suggest that P5MAMBN has potential as an anti-inflammatory and anti-cancer agent.

Advantages and Limitations for Lab Experiments

P5MAMBN has several advantages as a pharmacological tool for studying GPR35 function. It is a selective antagonist of GPR35, meaning that it can specifically target this receptor without affecting other receptors or signaling pathways. P5MAMBN has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, there are some limitations to using P5MAMBN in lab experiments. For example, it may have off-target effects on other receptors or signaling pathways, and its effects may vary depending on the experimental conditions and animal models used.

Future Directions

There are several future directions for research on P5MAMBN and its potential as a pharmacological tool. One direction is to further investigate the mechanism of action of P5MAMBN and its effects on downstream signaling pathways. Another direction is to explore the potential of P5MAMBN as an anti-inflammatory and anti-cancer agent in preclinical and clinical studies. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of P5MAMBN in animal models and humans. Overall, P5MAMBN has the potential to be a valuable tool for studying GPR35 function and developing new therapies for various diseases.

Synthesis Methods

P5MAMBN can be synthesized using several methods, including the reaction of 5-aminomethyl-1H-pyrazole with 3-bromobenzonitrile in the presence of a palladium catalyst, or the reaction of 5-chloromethyl-1H-pyrazole with 3-cyanobenzylamine in the presence of a base. These methods have been optimized to yield high purity and yield of P5MAMBN.

Scientific Research Applications

P5MAMBN has been used as a pharmacological tool to study the function of GPR35 in various physiological and pathological processes, including inflammation, pain, and cancer. Studies have shown that P5MAMBN can inhibit GPR35-mediated signaling, leading to a decrease in pro-inflammatory cytokine production and pain behavior in animal models. P5MAMBN has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.

properties

IUPAC Name

3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-7-10-2-1-3-11(6-10)8-14-9-12-4-5-15-16-12/h1-6,14H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSDWJVAXPRWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile

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